molecular formula C14H18O5 B3032855 diethyl 2-(benzyloxy)malonate CAS No. 5778-35-8

diethyl 2-(benzyloxy)malonate

Cat. No.: B3032855
CAS No.: 5778-35-8
M. Wt: 266.29 g/mol
InChI Key: YNLVMCVYVLXNGG-UHFFFAOYSA-N
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Description

Diethyl 2-(benzyloxy)malonate is an organic compound with the molecular formula C14H18O5. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by ethyl and benzyloxy groups. This compound is used in various organic synthesis processes due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(benzyloxy)malonate can be synthesized through the alkylation of diethyl malonate with benzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous ethanol solvent under reflux conditions. The general reaction is as follows:

Diethyl malonate+Benzyl bromideNaOEt, EtOHDiethyl 2-(benzyloxy)malonate+NaBr\text{Diethyl malonate} + \text{Benzyl bromide} \xrightarrow{\text{NaOEt, EtOH}} \text{this compound} + \text{NaBr} Diethyl malonate+Benzyl bromideNaOEt, EtOH​Diethyl 2-(benzyloxy)malonate+NaBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(benzyloxy)malonate undergoes various chemical reactions, including:

    Alkylation: The compound can be further alkylated at the methylene group between the ester groups.

    Hydrolysis: It can be hydrolyzed to produce diethyl malonate and benzyl alcohol.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol.

    Hydrolysis: Aqueous acid or base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Alkylation: Substituted malonates.

    Hydrolysis: Diethyl malonate and benzyl alcohol.

    Reduction: Diols.

Scientific Research Applications

Diethyl 2-(benzyloxy)malonate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.

    Material Science: As a precursor for the synthesis of polymers and resins.

    Biological Studies: As a probe to study enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of diethyl 2-(benzyloxy)malonate involves its reactivity at the methylene group between the ester groups. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic and susceptible to deprotonation. The resulting carbanion can undergo nucleophilic substitution reactions with various electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the benzyloxy group.

    Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.

    Benzyl malonate: Contains a benzyl group directly attached to the malonate.

Uniqueness

Diethyl 2-(benzyloxy)malonate is unique due to the presence of the benzyloxy group, which imparts different reactivity and properties compared to other malonates. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of benzyl-substituted compounds.

Properties

IUPAC Name

diethyl 2-phenylmethoxypropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-17-13(15)12(14(16)18-4-2)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLVMCVYVLXNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302863
Record name diethyl(benzyloxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-35-8
Record name NSC154710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(benzyloxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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